2-(4-METHYLBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE
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Overview
Description
2-(4-METHYLBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thieno[2,3-b]pyridine core with an amino group at the 3-position and a 4-methylphenyl group attached to the methanone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves the condensation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins in the presence of triethylamine at room temperature. This reaction leads to the formation of substituted 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins . Another method involves the one-pot three-component condensation of 3-methyl (ethyl)pentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(4-METHYLBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHYLBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The amino group and the thieno[2,3-b]pyridine core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-6-methyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)-(4-methoxy-phenyl)-methanone
- (3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone
Uniqueness
2-(4-METHYLBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific substitution pattern and the presence of both amino and methanone functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3-aminothieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-9-4-6-10(7-5-9)13(18)14-12(16)11-3-2-8-17-15(11)19-14/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGMTNXHJUQZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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